1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine is a complex organic compound belonging to the class of imidazo[1,5-a]pyridines, which are characterized by their fused pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the nitration of 3-phenylimidazo[1,5-a]pyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the ethenyl position. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.
Industry: Its unique properties make it useful in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Mechanism of Action
1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine is compared with other similar compounds, such as 1-phenylimidazo[1,5-a]pyridine and its derivatives. While these compounds share structural similarities, this compound stands out due to its unique nitroethenyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
1-phenylimidazo[1,5-a]pyridine
1-methylimidazo[1,5-a]pyridine
1-ethylimidazo[1,5-a]pyridine
1-nitroimidazo[1,5-a]pyridine
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)11-9-13-14-8-4-5-10-17(14)15(16-13)12-6-2-1-3-7-12/h1-11H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZTUAPHKVOJEP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.